molecular formula C16H21N3 B6136676 N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine

N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine

Cat. No. B6136676
M. Wt: 255.36 g/mol
InChI Key: HOZCHFGFGRULQL-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine is a chemical compound that belongs to the class of cyclobutylamines. It is a relatively new compound that has gained attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine is not fully understood. However, it is believed to exert its effects through modulation of the immune system and the central nervous system. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been found to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine has been found to have anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins. It has also been found to reduce pain sensitivity in animal models. In addition, it has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to have anticancer effects and has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine is its relatively simple synthesis method. It can be synthesized in high purity and high yield using a few simple steps. In addition, it has a wide range of potential applications in the field of medicine. However, one of the limitations of this compound is its limited availability. It is not commercially available and must be synthesized in the laboratory.

Future Directions

There are several future directions for research on N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine. One direction is to further elucidate its mechanism of action. It is not fully understood how this compound exerts its effects, and further research is needed to fully understand its mode of action. Another direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has shown promising results in animal models, and further research is needed to determine its efficacy in humans. In addition, further research is needed to study its potential use in cancer therapy. It has shown anticancer effects in vitro and in vivo, and further research is needed to determine its potential as a cancer therapeutic agent.

Synthesis Methods

The synthesis of N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine involves the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with cyclobutanamine in the presence of a reducing agent such as sodium borohydride. The product is then purified using column chromatography. This method has been optimized to yield high purity and high yield of the desired product.

Scientific Research Applications

N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine has shown potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been found to have anticancer properties and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-12(18-14-7-6-8-14)16-11-17-19(13(16)2)15-9-4-3-5-10-15/h3-5,9-12,14,18H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZCHFGFGRULQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(C)NC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine

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